molecular formula C3H4O5 B1195899 Tartronic acid CAS No. 80-69-3

Tartronic acid

Cat. No.: B1195899
CAS No.: 80-69-3
M. Wt: 120.06 g/mol
InChI Key: ROBFUDYVXSDBQM-UHFFFAOYSA-N
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Description

Hydroxypropanedioic acid, also known as 2-hydroxymalonate or 2-tartronic acid, belongs to the class of organic compounds known as dicarboxylic acids and derivatives. These are organic compounds containing exactly two carboxylic acid groups. Hydroxypropanedioic acid exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). Within the cell, hydroxypropanedioic acid is primarily located in the cytoplasm. Hydroxypropanedioic acid can be biosynthesized from malonic acid. Outside of the human body, hydroxypropanedioic acid can be found in potato. This makes hydroxypropanedioic acid a potential biomarker for the consumption of this food product.
Hydroxymalonic acid is a dicarboxylic acid that is malonic acid substituted by a hydroxy group at position 2. It has a role as a plant metabolite. It derives from a malonic acid. It is a conjugate acid of a hydroxymalonate(1-) and a hydroxymalonate.

Scientific Research Applications

  • Tartronic acid (TA) is utilized in pharmaceuticals and as a preservative. Its synthesis involves photochemical conversion of lactic acid to TA using hydrogen peroxide under UV irradiation, providing a green oxidation method (Xu Tian et al., 2016).

  • It plays a role in lipogenesis, specifically in high-fat diet conditions. TA has been observed to promote weight gain and adipocyte hypertrophy in animal models, indicating its impact on lipid metabolism (Xin’e Shi et al., 2020).

  • TA is a significant dicarboxylic acid formed during the oxygen-alkali treatment of cellobiose, highlighting its relevance in chemical transformations and potentially in industrial applications (L. Löwendahl et al., 1975).

  • In coordination chemistry, TA has been studied for its interaction with copper, forming complexes that have been explored for their magnetic properties. This indicates potential applications in materials science (G. Pascu et al., 2014).

  • TA derivatives, known as tartronates, have been investigated for their effects on bone metabolism, showing promise as bone-sparing agents in treating osteopenic disorders (G. Caselli et al., 1997).

  • TA forms complexes with various organic compounds, as seen in its interaction with pyridone and pyridine derivatives. This suggests its utility in the study of molecular interactions and crystallography (T. Fukunaga et al., 2004).

  • The polymerization and copolymerization of cyclic derivatives of TA have been explored for producing biodegradable medical devices, indicating its importance in biomedical engineering and materials science (H. Al-Mesfer & B. Tighe, 1987).

  • TA's oxidation properties have been studied in various contexts, including its role in the oxidation of glycerol to sodium mesoxalate, demonstrating its potential in chemical synthesis and industrial applications (R. Ciriminna & M. Pagliaro, 2004).

Safety and Hazards

Tartronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

Mechanism of Action

Target of Action

Tartronic acid primarily targets calcium oxalate monohydrate (COM) crystals , which are the most prevalent constituent of human kidney stones . It also acts as an inhibitor of malic enzyme , a key enzyme in pyruvate metabolism .

Mode of Action

This compound exhibits an affinity for binding to rapidly growing apical surfaces of COM crystals . This sets it apart from other inhibitors such as citric acid, the current preventative treatment for kidney stones . By inhibiting the conversion of glucose into pyruvate in the glycolytic pathway, this compound suppresses fat synthesis .

Biochemical Pathways

This compound affects the glycolytic pathway by inhibiting the conversion of glucose into pyruvate . This results in the suppression of fat synthesis . In the context of kidney stones, this compound interferes with the crystallization of calcium oxalate monohydrate .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of COM crystal growth, which is a key factor in the formation of kidney stones . In vivo studies reveal that the efficacy of this compound is similar to that of citric acid in mouse models of hyperoxaluria regarding their inhibitory effect on stone formation and alleviating stone-related physical harm .

Action Environment

Environmental factors can influence the action of this compound. For instance, in cucumber plants, this compound content was found to decrease with fruit development from the day of flowering . Furthermore, this compound content was higher in early-harvested fruits compared to late-harvested ones . Foliar spraying of microbial agents increased this compound content by 84.4% .

Biochemical Analysis

Biochemical Properties

Tartronic acid is involved in several biochemical reactions, primarily due to its ability to interact with various enzymes and proteins. One of the key interactions is with the enzyme malic enzyme, which is inhibited by this compound. This inhibition affects the conversion of glucose into pyruvate in the glycolytic pathway, thereby suppressing fat synthesis . Additionally, this compound interacts with lactate dehydrogenase, inhibiting its activity and affecting carbohydrate metabolism . These interactions highlight the role of this compound in regulating metabolic processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting malic enzyme, this compound suppresses the conversion of glucose to pyruvate, which in turn affects the glycolytic pathway and reduces fat synthesis . This inhibition can lead to changes in gene expression related to metabolic pathways. Furthermore, this compound has been shown to inhibit the crystallization of calcium oxalate monohydrate, a major component of kidney stones, by binding to the crystal surfaces and preventing their growth . This property makes this compound a potential therapeutic agent for preventing kidney stones.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. This compound binds to the active site of malic enzyme, inhibiting its activity and preventing the conversion of malate to pyruvate . This inhibition disrupts the glycolytic pathway and reduces fat synthesis. Additionally, this compound interacts with lactate dehydrogenase, inhibiting its activity and affecting carbohydrate metabolism . These binding interactions highlight the role of this compound in regulating metabolic processes at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature and pH. Over time, this compound can degrade, leading to a reduction in its inhibitory effects on enzymes such as malic enzyme and lactate dehydrogenase . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inhibiting the crystallization of calcium oxalate monohydrate .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit the crystallization of calcium oxalate monohydrate, reducing the formation of kidney stones . At high doses, this compound can have toxic effects, including gastrointestinal disturbances and metabolic imbalances . These findings highlight the importance of determining the optimal dosage of this compound for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the glycolytic pathway and the metabolism of carbohydrates. By inhibiting malic enzyme, this compound affects the conversion of glucose to pyruvate, thereby suppressing fat synthesis . Additionally, this compound interacts with lactate dehydrogenase, inhibiting its activity and affecting carbohydrate metabolism . These interactions highlight the role of this compound in regulating metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its inhibitory effects on enzymes such as malic enzyme and lactate dehydrogenase . These interactions highlight the importance of transport and distribution in the activity of this compound.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes such as malic enzyme and lactate dehydrogenase . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments within the cell . These interactions highlight the importance of subcellular localization in the activity of this compound.

Properties

IUPAC Name

2-hydroxypropanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O5/c4-1(2(5)6)3(7)8/h1,4H,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBFUDYVXSDBQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

111985-13-8
Record name Poly(tartronic acid)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111985-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID6075358
Record name Tartronic acid
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Molecular Weight

120.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Hydroxypropanedioic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035227
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

80-69-3
Record name Tartronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Tartronic acid
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Record name Tartronic acid
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Record name Tartronic acid
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Record name Tartronic acid
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Record name TARTRONIC ACID
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Record name Hydroxypropanedioic acid
Source Human Metabolome Database (HMDB)
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Melting Point

156 - 158 °C
Record name Hydroxypropanedioic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035227
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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